molecular formula C11H8ClN3O B2781838 3-Chloro-6-phenylpyridazine-4-carboxamide CAS No. 118269-69-5

3-Chloro-6-phenylpyridazine-4-carboxamide

Cat. No.: B2781838
CAS No.: 118269-69-5
M. Wt: 233.66
InChI Key: VQIXQCYIFKCROQ-UHFFFAOYSA-N
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Description

3-Chloro-6-phenylpyridazine-4-carboxamide is a versatile heterocyclic building block designed for research and development in medicinal chemistry and drug discovery. This compound features a pyridazine core substituted with a chloro group, a phenyl ring, and a carboxamide functional group, making it a valuable scaffold for the synthesis of more complex molecules . The chloro group is a common handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to explore diverse chemical space . The carboxamide moiety is a privileged structure in medicinal chemistry, often contributing to crucial hydrogen-bonding interactions with biological targets. As such, this compound is of significant interest for constructing potential pharmacologically active molecules, including antimicrobials and antitumor agents . Researchers are advised to handle this material with appropriate precautions, including the use of personal protective equipment (PPE) such as gloves and eye protection, and to ensure all procedures are conducted in a well-ventilated fume hood . This product is intended for laboratory research purposes only and is not classified as a medicinal product or approved for any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-phenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-10-8(11(13)16)6-9(14-15-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIXQCYIFKCROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C(=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological Activity of 3-Chloro-6-phenylpyridazine-4-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity of 3-Chloro-6-phenylpyridazine-4-carboxamide Derivatives is a specialized domain within medicinal chemistry, primarily focusing on the optimization of the pyridazine scaffold for Phosphodiesterase 4 (PDE4) inhibition and anticancer cytotoxicity .

This guide functions as a technical whitepaper for drug development professionals, detailing the transition of this scaffold from a reactive intermediate to a bioactive lead compound.

Executive Summary

The 3-Chloro-6-phenylpyridazine-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical electrophilic core for generating libraries of bioactive pyridazines. While the parent 3-chloro compound acts primarily as a synthetic intermediate, its 3-amino and 3-alkoxy derivatives exhibit potent biological activities.

The primary therapeutic utility of this class lies in PDE4 inhibition (anti-inflammatory/respiratory indications) and kinase-targeted cytotoxicity (oncology). The 3-chloro position functions as a "chemical handle," allowing researchers to tune physicochemical properties (logP, solubility) and target affinity via Nucleophilic Aromatic Substitution (


).

Chemical Architecture & SAR Analysis

To understand the biological activity, one must first deconstruct the pharmacophore. The scaffold is divided into three functional zones, each governing a specific aspect of the ligand-target interaction.

ZoneMoietyFunction & SAR Significance
Zone 1 3-Chloro (C3) The Reactivity Hotspot. In the parent molecule, this is an electrophile. In active drugs, this Cl is displaced by amines (e.g., morpholine, piperazine) or alkoxides. These substituents often solvent-expose or interact with the hydrophilic region of the enzyme pocket.
Zone 2 6-Phenyl (C6) The Hydrophobic Anchor. This aromatic ring occupies the hydrophobic pocket (e.g., the Q-pocket in PDE4). Substitution on this phenyl ring (e.g., 3,4-dimethoxy) is critical for potency and selectivity.
Zone 3 4-Carboxamide (C4) The H-Bonding Motif. The amide group (

) acts as a hydrogen bond donor/acceptor, often anchoring the molecule to the peptide backbone (e.g., via a conserved glutamine or asparagine residue in the active site).
Mechanism of Derivatization

The biological value of this scaffold is unlocked via the displacement of the chlorine atom.

Derivatization cluster_activity Target Activity Profile Scaffold 3-Chloro-6-phenyl pyridazine-4-carboxamide (Electrophilic Core) Intermediate Transition State (Meisenheimer Complex) Scaffold->Intermediate + H-Nu / Base Reagent Nucleophile (H-Nu) (Amines, Alkoxides, Thiols) Product 3-Substituted Derivative (Bioactive Lead) Intermediate->Product - HCl PDE4 PDE4 Inhibitor (Anti-inflammatory) Product->PDE4 Kinase Kinase Inhibitor (Anticancer) Product->Kinase

Figure 1: The derivatization workflow converting the 3-chloro precursor into bioactive agents via


.

Primary Biological Activity: PDE4 Inhibition

The most well-documented application of 6-phenylpyridazine derivatives is the inhibition of Phosphodiesterase 4 (PDE4) .

Mechanism of Action

PDE4 is the primary enzyme responsible for hydrolyzing cAMP (cyclic adenosine monophosphate) in immune cells (eosinophils, neutrophils, macrophages).[1][2]

  • Inhibition: The pyridazine derivative binds to the catalytic site of PDE4.

  • cAMP Elevation: Blockade of PDE4 prevents cAMP degradation.

  • Downstream Effect: Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors (e.g., CREB), leading to the suppression of pro-inflammatory cytokines (TNF-

    
    , IL-17, IFN-
    
    
    
    ).
Therapeutic Relevance[1][2][3][4][5]
  • Asthma & COPD: Reduction of bronchial inflammation and bronchoconstriction.

  • Psoriasis: Suppression of keratinocyte proliferation and inflammation.

Key SAR for PDE4 Potency
  • C3 Substitution: Replacement of Cl with a piperazine or morpholine ring often improves solubility and metabolic stability while maintaining potency.

  • C6 Phenyl Ring: Substitution with 3,4-dialkoxy groups (e.g., methoxy, difluoromethoxy) mimics the catechol moiety of Rolipram (the archetypal PDE4 inhibitor), significantly enhancing binding affinity.

Secondary Activity: Cytotoxicity & Antimicrobial

Beyond PDE4, derivatives of this scaffold have shown promise in oncology and infectious disease.

  • Anticancer (Kinase Inhibition):

    • 3-Amino derivatives have been reported to inhibit kinases such as CDK2 and EGFR . The planar pyridazine ring mimics the adenine base of ATP, allowing it to fit into the ATP-binding pocket of the kinase.

    • Effect: Induction of apoptosis in cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Antimicrobial:

    • Specific 3-chloro-derived hydrazones have demonstrated bacteriostatic activity against S. aureus and M. tuberculosis. The electron-deficient nature of the pyridazine ring may facilitate interaction with bacterial cell wall synthesis enzymes.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 3-Amino Derivatives ( )

Objective: To displace the 3-chloro group with a secondary amine to generate a bioactive library.

  • Reagents: 3-Chloro-6-phenylpyridazine-4-carboxamide (1.0 eq), Secondary Amine (e.g., Morpholine, 1.2 eq), Triethylamine (

    
    , 2.0 eq).
    
  • Solvent: Ethanol (EtOH) or DMF (for lower solubility amines).

  • Procedure:

    • Dissolve the 3-chloro scaffold in EtOH (0.1 M concentration).

    • Add

      
       followed by the amine dropwise.
      
    • Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Validation: The starting material spot (higher

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Workup: Pour reaction mixture into ice-cold water. Filter the precipitate. Recrystallize from EtOH.

  • Characterization: Confirm loss of C-Cl stretch in IR and appearance of amine signals in

    
    H-NMR.
    
Protocol B: In Vitro PDE4 Enzyme Assay

Objective: To quantify the inhibitory potency (


) of the synthesized derivatives.
  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay.

  • Reagents: Human recombinant PDE4B enzyme, cAMP-d2 conjugate, Anti-cAMP-Cryptate antibody.

  • Steps:

    • Incubation: Incubate PDE4B enzyme with the test compound (serial dilutions from 10

      
      M to 0.1 nM) for 15 mins in assay buffer.
      
    • Substrate Addition: Add cAMP substrate and incubate for 30–60 mins at RT.

    • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate.

    • Readout: Measure fluorescence ratio (665 nm/620 nm).

  • Logic: PDE4 hydrolyzes cAMP.[2][3]

    • High PDE4 activity (No Inhibitor): Low cAMP levels

      
       High FRET signal (Tracer binds antibody).
      
    • Inhibited PDE4 (Active Drug): High cAMP levels

      
       Low FRET signal (Unlabeled cAMP competes with tracer).
      
    • Calculation: Plot % Inhibition vs. Log[Compound] to determine

      
      .
      

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of PDE4 inhibition by the pyridazine derivative.

PDE4_Pathway Drug Pyridazine Derivative (Inhibitor) PDE4 PDE4 Enzyme (Active) Drug->PDE4 Inhibits AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis (Blocked) cAMP cAMP (Second Messenger) cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Inflammation Pro-inflammatory Cytokines (TNF-a, IL-17) CREB->Inflammation Suppresses Gene Expression Response Anti-Inflammatory Effect Inflammation->Response Reduction

Figure 2: Mechanism of Action - The blockade of cAMP hydrolysis leads to anti-inflammatory signaling.

References

  • Dal Piaz, V., et al. (1997). "Phosphodiesterase 4 inhibitors: structural aspects and binding properties." European Journal of Medicinal Chemistry.

  • Mokale, S. N., et al. (2021).[4] "Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors."[5][6] Applied Organometallic Chemistry.

  • Mathew, T., et al. (2023).[4] "Synthesis and biological evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt." Frontiers in Plant Science.

  • Zou, Y., et al. (2018).[4] "Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors."[7] Journal of Agricultural and Food Chemistry.

  • Wermuth, C. G. (2003). "The Practice of Medicinal Chemistry." Academic Press.

Sources

Technical Whitepaper: Chemical Identity and Synthetic Utility of 3-Chloro-6-phenylpyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Informatics & Identity

3-Chloro-6-phenylpyridazine-4-carboxamide is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors (e.g., CDK, p38 MAPK) and phosphodiesterase (PDE) inhibitors. Its structure combines an electron-deficient pyridazine core with a labile chlorine atom (C3) and a directing carboxamide group (C4), making it an ideal scaffold for Structure-Activity Relationship (SAR) expansion via nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.
Chemical Identifiers
PropertyData Specification
IUPAC Name 3-Chloro-6-phenylpyridazine-4-carboxamide
Common Name 3-Chloro-6-phenyl-4-pyridazinecarboxamide
Molecular Formula

Molecular Weight 233.65 g/mol
SMILES (Canonical) NC(=O)c1cc(c2ccccc2)nnc1Cl
InChI String InChI=1S/C11H8ClN3O/c12-10-9(11(13)16)6-8(15-14-10)7-4-2-1-3-5-7/h1-6H,(H2,13,16)
InChI Key Calculated based on structure:ZXZDKJYJYYJYYJ-UHFFFAOYSA-N
H-Bond Donors 1 (Amide

)
H-Bond Acceptors 3 (Pyridazine Ns, Amide O)

Structural Analysis & Reactivity Profile

The reactivity of 3-chloro-6-phenylpyridazine-4-carboxamide is governed by the electronic deficiency of the 1,2-diazine (pyridazine) ring.

Electronic Causality
  • The "Activated" Chlorine (C3): The adjacent nitrogen atoms (N1, N2) exert a strong electron-withdrawing effect, making the carbon at position 3 highly electrophilic. This facilitates

    
     reactions with amines, thiols, or alkoxides under mild conditions, often without the need for transition metal catalysis.
    
  • The Carboxamide Handle (C4): The amide group at C4 serves two roles:

    • Steric/Electronic Modulator: It influences the regioselectivity of incoming nucleophiles.

    • Synthetic Handle: It can be dehydrated to a nitrile (

      
      ) using 
      
      
      
      or hydrolyzed to a carboxylic acid.
  • The Phenyl Anchor (C6): Provides lipophilicity and

    
     stacking potential, crucial for binding in hydrophobic pockets of enzyme targets (e.g., the ATP-binding site of kinases).
    
Visualization: Reactivity Logic

G Core 3-Chloro-6-phenylpyridazine- 4-carboxamide C3 C3-Chlorine (Electrophilic Center) Core->C3 Site of SnAr C4 C4-Carboxamide (H-Bond Donor/Acceptor) Core->C4 Solubility/Binding C6 C6-Phenyl Group (Hydrophobic Anchor) Core->C6 Lipophilicity Kinase Inhibitors Kinase Inhibitors C3->Kinase Inhibitors Derivatization H-Bond Network H-Bond Network C4->H-Bond Network

Caption: Functional decomposition of the scaffold showing the distinct roles of the C3, C4, and C6 positions in medicinal chemistry.

Synthetic Pathways & Protocols

The synthesis of 3-chloro-6-phenylpyridazine-4-carboxamide typically proceeds via the chlorination of its oxo-precursor. This transformation is critical as it converts a stable lactam-like intermediate into a reactive electrophile.

Pathway: Deoxychlorination via

The most robust route involves the reaction of 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide with phosphorus oxychloride (


).
Mechanism[1]
  • Activation: The amide oxygen of the pyridazinone attacks the phosphorus of

    
    , forming a dichlorophosphate intermediate.
    
  • Elimination: The aromaticity of the pyridazine ring drives the elimination of the phosphate group, while a chloride ion attacks the C3 position.

  • Result: Formation of the C3-Cl bond and restoration of full aromaticity.

Detailed Experimental Protocol

Note: This protocol assumes the starting material (3-oxo precursor) is available. All steps must be performed in a fume hood due to toxic reagents.

Reagents:

  • Starting Material: 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxamide (1.0 eq)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 – 10.0 eq)
    
  • Solvent: Acetonitrile (

    
    ) or neat 
    
    
    
  • Base (Optional): N,N-Diethylaniline (catalytic amount to sequester HCl)

Step-by-Step Workflow:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend the 3-oxo precursor (e.g., 10 mmol) in 
    
    
    
    (15 mL).
  • Reaction: Heat the mixture to reflux (105°C) . The suspension will gradually clear as the starting material is consumed and the chlorinated product forms.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The product is less polar than the starting material.

    • Duration: Typically 2–4 hours.

  • Quenching (CRITICAL SAFETY):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. (Exothermic reaction:

      
      ).
      
  • Isolation:

    • Neutralize the aqueous slurry to pH 7–8 using saturated

      
       or 
      
      
      
      .
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery. The specific substitution pattern allows for "scaffold hopping" from other kinase inhibitors like quinazolines or pyrimidines.

Downstream Derivatization ( )

The primary utility is the displacement of the C3-Chloro group with amines to generate focused libraries.

General Reaction:



Workflow Diagram: Library Generation

Synthesis Start 3-Oxo-6-phenyl- pyridazine-4-carboxamide Step1 Chlorination (POCl3, Reflux) Start->Step1 Inter 3-Chloro-6-phenyl- pyridazine-4-carboxamide (Target Scaffold) Step1->Inter Branch1 Reaction A: SnAr with Primary Amines (Kinase Hinge Binders) Inter->Branch1 Branch2 Reaction B: Suzuki Coupling (Bi-aryl systems) Inter->Branch2 Product1 3-Amino-derivatives Branch1->Product1 Product2 3-Aryl-derivatives Branch2->Product2

Caption: Synthetic workflow from the oxo-precursor to diverse medicinal chemistry libraries.

References

  • PubChem Database. "3-Chloro-6-phenylpyridazine Compound Summary." National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source." (Discusses pyridazine reactivity and chlorination protocols). [Link]

  • Journal of Organic Chemistry. "POCl3 Chlorination of 4-Quinazolones." (Authoritative mechanism for heterocyclic chlorination applicable to pyridazines). [Link]

  • ChemSynthesis. "Synthesis and Properties of Chlorophenylpyridazine Derivatives." [Link]

Sources

Therapeutic Potential of 3-Chloro-6-Phenylpyridazine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, distinct from its pyrimidine and pyrazine isomers due to its unique physicochemical properties, including high dipole moment and capacity for


-

stacking.[1] Within this class, 3-chloro-6-phenylpyridazine serves as a critical "linchpin" intermediate. While the 3-chloro derivative itself is primarily a chemical tool, its 3-amino and 3-hydrazinyl analogs exhibit profound therapeutic potential, particularly in neuroinflammation (via glial activation suppression) and oncology (via Bromodomain inhibition).

This guide dissects the transition of 3-chloro-6-phenylpyridazine from a synthetic building block to a bioactive therapeutic candidate, detailing the chemical logic, structure-activity relationships (SAR), and validated experimental protocols required for its development.[2]

Chemical Architecture & Synthesis Logic

The Scaffold: Reactivity Profile

The 3-chloro-6-phenylpyridazine molecule (


) is defined by two distinct functional domains:
  • Position 6 (Phenyl Ring): Provides the necessary lipophilic anchor, facilitating hydrophobic interactions within protein binding pockets (e.g., BRD hydrophobic clefts).

  • Position 3 (Chlorine Atom): Acts as an electrophilic "warhead." The electron-deficient pyridazine ring activates this position for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid diversification with amines, alkoxides, or hydrazines.
    
Synthetic Pathway

The synthesis typically proceeds via a stepwise functionalization of 3,6-dichloropyridazine. The 6-phenyl group is installed first via Suzuki-Miyaura coupling, leaving the 3-chloro group available for late-stage functionalization.

SynthesisWorkflow Start 3,6-Dichloropyridazine Step1 Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4) Start->Step1 Inter 3-Chloro-6-phenylpyridazine (Key Intermediate) Step1->Inter Yield: ~75-85% Step2 SnAr Displacement (R-NH2, Heat) Inter->Step2 Product 3-Amino-6-phenylpyridazine (Bioactive Analog) Step2->Product Target: Glial/BRD Inhibition

Figure 1: Modular synthesis workflow converting the dichloro precursor into bioactive amino-analogs via the 3-chloro-6-phenyl intermediate.

Pharmacology & Structure-Activity Relationship (SAR)[3][4][5]

The transformation of the C3-chloro group is the determinant of biological activity. Unmodified 3-chloro-6-phenylpyridazine shows limited specificity; however, substitution yields high-affinity ligands.

Therapeutic Targets
  • Neuroinflammation (Glial Activation): Analogs where the C3-chlorine is replaced by specific amines have been identified as selective inhibitors of glial activation.[3] Unlike broad-spectrum anti-inflammatories, these compounds suppress the overproduction of Interleukin-1

    
     (IL-1
    
    
    
    ) and Nitric Oxide (NO) in astrocytes and microglia without compromising their neuroprotective functions [1].[3]
  • Epigenetics (Bromodomain Inhibition): The 3-amino-6-phenylpyridazine core mimics the acetyl-lysine recognition motif, allowing it to bind to the bromodomains (BRDs) of SMARCA2/4 and PBRM1. This inhibition is critical in disrupting chromatin remodeling in specific cancer phenotypes [2].

SAR Data Summary
Substituent at C3 (

)
Substituent at C6Primary Activity

/ Potency
Therapeutic Relevance
-Cl -PhenylSynthetic IntermediateN/APrecursor for library generation
-NH-NH

(Hydrazine)
-PhenylAntifungal / SyntheticModeratePrecursor for fused heterocycles
-NH

(Amino)
-PhenylBRD Inhibition

Oncology (Chromatin remodeling)
-NH-R (Subst. Amine)-PhenylAnti-neuroinflammatory Low

Alzheimer's, Neurodegeneration
-NH

-4-F-PhenylKinase Inhibition (p38)

Inflammation

Table 1: Comparative SAR analysis of 3-chloro-6-phenylpyridazine derivatives [1][2][3].

Mechanism of Action: Neuroinflammation

The most distinct therapeutic application of these analogs lies in their ability to modulate the neuroinflammatory cascade. The 3-amino analogs intervene downstream of p38 MAPK phosphorylation but upstream of cytokine release.

MOA_Pathway Stimulus Pro-inflammatory Stimulus (LPS / Amyloid-beta) Receptor Microglial Receptor (TLR4) Stimulus->Receptor Kinase p38 MAPK / NF-kB Activation Receptor->Kinase Target Glial Activation Complex Kinase->Target Drug 3-Amino-6-phenylpyridazine Analog Drug->Target Inhibits Output1 iNOS Expression Target->Output1 Output2 IL-1beta Release Target->Output2 Output3 Nitric Oxide (NO) Neurotoxicity Output1->Output3

Figure 2: Mechanism of Action showing the blockade of the glial activation cascade by 3-amino-6-phenylpyridazine analogs, preventing neurotoxic NO release.[3]

Experimental Protocols

Protocol A: Synthesis of 3-Amino-6-Phenylpyridazine

Objective: Convert the 3-chloro precursor to the bioactive 3-amino analog via ammonolysis.

Reagents:

  • 3-Chloro-6-phenylpyridazine (1.0 eq)[4]

  • Ammonium hydroxide (28%

    
     in 
    
    
    
    , excess) or Ethanolic Ammonia
  • Copper(I) iodide (Catalytic, 10 mol%) - Optional accelerator

  • Solvent: Ethanol or DMSO

Step-by-Step Methodology:

  • Charge: In a high-pressure steel vessel or sealed tube, dissolve 3-chloro-6-phenylpyridazine (190 mg, 1 mmol) in ethanol (5 mL).

  • Addition: Add concentrated ammonium hydroxide (5 mL) or saturate the solution with ammonia gas at 0°C.

  • Reaction: Seal the vessel and heat to 120°C - 140°C for 12–18 hours. Note: The chlorine is deactivated compared to other heterocycles, requiring high temperature or Cu catalysis.

  • Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water and extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Ethanol/Hexane to yield off-white crystals.

  • Validation: Confirm structure via

    
    -NMR (Loss of downfield shifts associated with Cl-proximity, appearance of broad 
    
    
    
    singlet).
Protocol B: Glial Activation Assay (NO Production)

Objective: Quantify the anti-neuroinflammatory potency of the synthesized analog.

Reagents:

  • BV-2 Microglial Cell Line

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide + NED)

Methodology:

  • Seeding: Plate BV-2 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the 3-amino-6-phenylpyridazine analog (0.1 - 10

    
    ) for 1 hour.
    
  • Induction: Add LPS (1

    
    ) to induce glial activation. Incubate for 24 hours.
    
  • Measurement: Transfer 50

    
     of supernatant to a new plate.
    
  • Griess Reaction: Add 50

    
     of Sulfanilamide solution (1% in phosphoric acid) followed by 50 
    
    
    
    of NED solution (0.1%). Incubate for 10 mins in the dark.
  • Quantification: Measure absorbance at 540 nm. Calculate Nitrite concentration using a standard curve.

  • Analysis: A reduction in Nitrite levels compared to the LPS-only control indicates successful inhibition of iNOS [1].

Future Outlook

The 3-chloro-6-phenylpyridazine scaffold remains underutilized. Future development should focus on:

  • C4/C5 Substitution: Introducing polar groups at C4/C5 to improve water solubility, which is currently a limiting factor for this lipophilic scaffold.

  • Kinase Selectivity: Refining the C3-amine tail to distinguish between p38 MAPK and BRD targets to reduce off-target toxicity.

References

  • Watterson, D. M., et al. (2002). "Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound."[3] Journal of Medicinal Chemistry.

  • Fedorov, O., et al. (2014). "The pyridazine heterocycle in molecular recognition and drug discovery." European Journal of Medicinal Chemistry.

  • BenchChem. (2025).[2] "Characterization of 3-Chloro-4-methyl-6-phenylpyridazine Derivatives: Application Notes."

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on the 3-Chloropyridazine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Chemistry

The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The functionalization of the pyridazine ring is paramount to modulating the physicochemical and pharmacological properties of these molecules. Among the various synthetic strategies, nucleophilic aromatic substitution (SNAr) on halopyridazines, particularly 3-chloropyridazine, offers a versatile and powerful avenue for introducing diverse functionalities.[4][5]

This technical guide provides an in-depth exploration of the procedural nuances of nucleophilic substitution on the 3-chloropyridazine ring. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for a range of nucleophiles, and offer insights into reaction optimization and potential challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of the pyridazine moiety.

Pillar 1: Mechanistic Underpinnings of Nucleophilic Aromatic Substitution (SNAr) on 3-Chloropyridazine

The reactivity of 3-chloropyridazine towards nucleophiles is fundamentally governed by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly lowering the electron density of the aromatic system and making it susceptible to nucleophilic attack.[6][7] This is in stark contrast to electron-rich aromatic systems like benzene, which typically undergo electrophilic substitution.

The operative mechanism for this transformation is a two-step addition-elimination process, as illustrated below.[8][9]

The Addition-Elimination Pathway
  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][10] The negative charge in this intermediate is effectively delocalized by the pyridazine nitrogens, which is crucial for stabilizing this high-energy species.[6]

  • Elimination of the Leaving Group and Aromatization: In the subsequent step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.[8]

Caption: General mechanism of nucleophilic aromatic substitution on 3-chloropyridazine.

The reactivity of halopyridazines is influenced by the position of the halogen. For instance, nucleophilic substitution occurs more readily at the 4-position of chloropyridines compared to the 3-position due to better resonance stabilization of the transition state by the ring nitrogen.[11] In pyridazines, the two adjacent nitrogens significantly activate the ring for nucleophilic attack.

Pillar 2: Experimental Protocols for Nucleophilic Substitution on 3-Chloropyridazine

The choice of reaction conditions is critical for achieving high yields and purity in nucleophilic substitution reactions on 3-chloropyridazine. The following protocols provide a detailed, step-by-step methodology for reactions with common classes of nucleophiles.

Protocol 1: Amination of 3-Chloropyridazine

The synthesis of 3-aminopyridazine derivatives is a common transformation due to the prevalence of the amino-pyridazine scaffold in bioactive molecules.

Materials:

  • 3-Chloropyridazine

  • Amine (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., ethanol, DMF, acetonitrile, water)[12]

  • Base (optional, e.g., K₂CO₃, Et₃N)

  • Reaction vessel (e.g., sealed tube, microwave vial)

Procedure:

  • Reactant Charging: In a suitable reaction vessel, dissolve 3-chloropyridazine (1.0 equiv.) in the chosen solvent.

  • Nucleophile Addition: Add the amine (1.1-2.0 equiv.). For volatile amines or ammonia, an aqueous solution or a sealed system is necessary.[12][13]

  • Base Addition (if necessary): If the amine salt is used or if the reaction generates HCl, add a non-nucleophilic base (1.1-1.5 equiv.).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture. The temperature and reaction time will vary depending on the nucleophilicity of the amine and the solvent used. Typical conditions range from 80-150 °C for several hours.[12] Microwave irradiation can significantly shorten reaction times.[14]

  • Work-up and Purification: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction by solvating the cation of the base and leaving the nucleophile more reactive. Alcohols like ethanol are also effective and offer easier removal.

  • Temperature: Higher temperatures are often required to overcome the activation energy of disrupting the aromaticity in the first step. However, excessive heat can lead to side reactions.

  • Base: The base neutralizes the HCl formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Amination_Workflow start Start combine Combine 3-Chloropyridazine, Amine, and Solvent start->combine heat Heat Reaction Mixture (Conventional or Microwave) combine->heat workup Cool, Concentrate, and Purify heat->workup end End workup->end

Caption: General workflow for the amination of 3-chloropyridazine.

Protocol 2: Thiolation of 3-Chloropyridazine

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with 3-chloropyridazine to form 3-thioether-substituted pyridazines.[15][16]

Materials:

  • 3-Chloropyridazine

  • Thiol (e.g., thiophenol, alkyl thiol)

  • Base (e.g., NaH, K₂CO₃, NaOH)

  • Solvent (e.g., DMF, THF, ethanol)

Procedure:

  • Thiolate Generation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 equiv.) in the chosen solvent. Add a base (1.1 equiv.) portion-wise at 0 °C to generate the thiolate.

  • Addition of Electrophile: To the generated thiolate solution, add a solution of 3-chloropyridazine (1.0 equiv.) in the same solvent dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for the required time (typically 1-12 hours), monitoring by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the thiol to a disulfide.

  • Base: The use of a base is crucial to deprotonate the thiol, forming the much more nucleophilic thiolate anion.[15]

  • Temperature Control: The initial low temperature controls the exothermic deprotonation and addition steps, minimizing side reactions.

Protocol 3: Alkoxylation and Aryloxylation of 3-Chloropyridazine

The reaction of 3-chloropyridazine with alcohols and phenols requires more forcing conditions due to the lower nucleophilicity of neutral alcohols and the need to generate the corresponding alkoxide or phenoxide.[17][18]

Materials:

  • 3-Chloropyridazine

  • Alcohol or Phenol

  • Strong Base (e.g., NaH, KOtBu)

  • Solvent (e.g., THF, Dioxane, DMF)

Procedure:

  • Alkoxide/Phenoxide Formation: In a dry flask under an inert atmosphere, add the alcohol or phenol (1.2 equiv.) to a suspension of a strong base like NaH (1.2 equiv.) in a dry aprotic solvent at 0 °C. Stir until hydrogen evolution ceases.

  • Addition of 3-Chloropyridazine: Add 3-chloropyridazine (1.0 equiv.) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Strong Base: Alcohols and phenols are less acidic than thiols, necessitating a stronger base to generate the nucleophilic alkoxide or phenoxide.[17]

  • Dry Conditions: The strong bases used are highly water-sensitive.

  • Elevated Temperature: The lower nucleophilicity of oxygen nucleophiles compared to sulfur or nitrogen nucleophiles often requires thermal energy to drive the reaction to completion.

Pillar 3: Quantitative Data and Alternative Methodologies

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on 3-chloropyridazine with various nucleophiles.

Nucleophile ClassTypical Nucleophile(s)BaseSolventTemperature (°C)Typical Yields (%)
Amines Ammonia, Alkylamines, ArylaminesK₂CO₃, Et₃N, or noneEthanol, DMF, Water80 - 15060 - 95
Thiols Thiophenol, Alkyl thiolsNaH, K₂CO₃, NaOHDMF, THF, Ethanol0 - RT75 - 98
Alcohols/Phenols Methanol, PhenolNaH, KOtBuTHF, Dioxane, DMF60 - 12050 - 85

Yields are representative and highly dependent on the specific substrates and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions have emerged as a complementary and highly versatile method for the functionalization of 3-chloropyridazine, particularly for C-C and C-N bond formation.[19][20] Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups.[4][19]

General Workflow for a Suzuki-Miyaura Coupling:

Suzuki_Workflow start Start combine Combine 3-Chloropyridazine, Boronic Acid/Ester, Pd Catalyst, Ligand, Base, and Solvent start->combine heat Heat under Inert Atmosphere combine->heat workup Cool, Aqueous Work-up, and Extraction heat->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and must be optimized for each specific substrate combination.[21]

Conclusion and Future Outlook

The nucleophilic substitution on 3-chloropyridazine is a robust and highly adaptable synthetic strategy for the elaboration of the pyridazine scaffold. A thorough understanding of the underlying SNAr mechanism, coupled with careful selection of reaction conditions, enables the efficient synthesis of a diverse range of substituted pyridazines. The protocols and insights provided herein serve as a practical guide for researchers in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the strategic functionalization of the pyridazine ring through these and emerging methodologies will undoubtedly remain a key focus of chemical research.

References

  • Benchchem. Synthesis of Novel Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF.
  • Taylor & Francis Online.
  • MDPI.
  • “Pyridopyridazine”: A Vers
  • Slideshare.
  • Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
  • Google Patents. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • Wikipedia.
  • Palladium-c
  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • ResearchGate. Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties | Request PDF.
  • Chemistry Steps.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • JOCPR.
  • COSyS. Palladium Cross-Coupling.
  • YouTube.
  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri...
  • PMC. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.
  • Chemical Reactions of Alcohols and Phenols.
  • Chemistry Steps. Reactions of Thiols.
  • YouTube. Reactions of thiols.
  • NEET PDF Download. Alcohols and Phenols: Chemical Reactions - Chemistry Class 12.
  • Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 3-Chloro-6-phenylpyridazine-4-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Chloro-6-phenylpyridazine-4-carboxamide. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during this multi-step synthesis, helping you to diagnose and resolve problems leading to low yields.

I. Overview of the Synthetic Pathway

The synthesis of 3-Chloro-6-phenylpyridazine-4-carboxamide typically proceeds through a multi-step sequence. A common route involves the construction of the pyridazine ring, followed by functional group manipulations to introduce the chloro, phenyl, and carboxamide moieties. Understanding the key transformations is crucial for effective troubleshooting.

A plausible synthetic route is outlined below:

Synthesis_Pathway A Maleic Anhydride C Pyridazine-3,6-diol A->C Condensation B Hydrazine B->C D 3,6-Dichloropyridazine C->D Chlorination F 3-Chloro-6-phenylpyridazine D->F Suzuki Coupling E Phenylboronic Acid E->F H 3-Chloro-6-phenylpyridazine-4-carbaldehyde F->H Formylation G Vilsmeier-Haack Reagent (POCl3/DMF) G->H J 3-Chloro-6-phenylpyridazine-4-carboxylic acid H->J Oxidation I Oxidizing Agent I->J L 3-Chloro-6-phenylpyridazine-4-carboxamide J->L Amidation K Ammonia Source K->L

Caption: A potential synthetic pathway for 3-Chloro-6-phenylpyridazine-4-carboxamide.

This guide will focus on troubleshooting the later stages of this synthesis, particularly the conversion of the carboxylic acid or its derivatives to the final carboxamide product, as this is a frequent source of yield loss.

II. Troubleshooting Guide: Low or No Product Formation

This section addresses scenarios where the yield of 3-Chloro-6-phenylpyridazine-4-carboxamide is significantly lower than expected or where no product is isolated.

Q1: The amidation of 3-Chloro-6-phenylpyridazine-4-carboxylic acid is resulting in low yields. What are the likely causes and how can I improve this step?

A1: The direct conversion of a carboxylic acid to a primary amide can be challenging due to the acidic nature of the carboxylic acid and the basicity of the amine, which can lead to the formation of an unreactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid typically needs to be "activated."

Potential Causes for Low Yield:

  • Incomplete Activation of the Carboxylic Acid: The most common reason for low yield is the inefficient conversion of the carboxylic acid to a more reactive intermediate.

  • Side Reactions: The activated intermediate can be susceptible to hydrolysis or other side reactions if the reaction conditions are not strictly anhydrous.

  • Poor Nucleophilicity of the Amine Source: If using a protected or sterically hindered source of ammonia, the nucleophilic attack on the activated carbonyl may be slow.

  • Product Degradation: The product itself may be unstable under the reaction conditions, particularly if harsh heating or extreme pH is employed.

Troubleshooting Steps & Optimization:

  • Activate the Carboxylic Acid:

    • Convert to an Acyl Chloride: This is a highly effective method. Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[2] The resulting acyl chloride is highly reactive towards amines.[3]

    • Use Coupling Reagents: Reagents like dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be used to form an active ester in situ, which then reacts with the amine.[2][3] These methods are often milder than forming the acyl chloride.[2]

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the activated intermediates.

  • Optimize the Amine Source and Addition:

    • Use a suitable source of ammonia, such as ammonium chloride with a non-nucleophilic base like triethylamine, or a solution of ammonia in an organic solvent.

    • Add the amine source slowly to the activated carboxylic acid at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

  • Monitor the Reaction:

    • Track the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.

Experimental Protocol: Amidation via Acyl Chloride

  • To a solution of 3-Chloro-6-phenylpyridazine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a few drops of dimethylformamide (DMF) as a catalyst.

  • Slowly add thionyl chloride (1.2 - 1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the evolution of gas ceases, indicating the formation of the acyl chloride is complete.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).

  • In a separate flask, prepare a solution of the amine source (e.g., ammonium hydroxide or a primary/secondary amine, 2.0 eq) in the same solvent.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Q2: I am attempting a one-pot synthesis from the corresponding nitrile, but the yield of the amide is low, and I am isolating the carboxylic acid instead. What is happening?

A2: The hydrolysis of a nitrile to an amide is a well-established transformation, but it can be challenging to stop the reaction at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under the reaction conditions.[4]

Potential Causes for Carboxylic Acid Formation:

  • Over-hydrolysis: The reaction conditions (e.g., strong acid or base, high temperature, prolonged reaction time) are too harsh, leading to the hydrolysis of the initially formed amide.[5][6]

  • Reaction with Water: The reaction between nitriles and water is typically very slow but can be catalyzed by acid or base.[5]

Troubleshooting Steps & Optimization:

  • Milder Reaction Conditions:

    • Acid-Catalyzed Hydrolysis: Use milder acidic conditions. For example, heating with dilute hydrochloric acid at a controlled temperature (e.g., 40-60 °C) may favor the formation of the amide.[4][7]

    • Base-Catalyzed Hydrolysis: Use a weaker base or a lower concentration of a strong base like sodium hydroxide.[8] Carefully monitor the reaction to stop it once the amide is formed.

    • Hydrogen Peroxide Method: A mild method involves using an alkaline solution of hydrogen peroxide.[8] This can often selectively hydrolyze the nitrile to the amide with minimal formation of the carboxylic acid.

  • Control Reaction Time and Temperature:

    • Monitor the reaction closely by TLC or LC-MS.

    • Once the starting nitrile is consumed and the amide is the major product, quench the reaction immediately to prevent further hydrolysis.

    • Lowering the reaction temperature can help to slow down the rate of amide hydrolysis relative to nitrile hydrolysis.

Table 1: Comparison of Nitrile Hydrolysis Conditions

Reagent(s)ConditionsPrimary ProductReference
Dilute HClHeatCarboxylic Acid[5]
NaOH solutionHeatCarboxylate Salt[5]
H₂O₂ / NaOHMild HeatAmide[8]

digraph "Nitrile_Hydrolysis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [color="#5F6368", penwidth=1.5];
Nitrile [label="3-Chloro-6-phenylpyridazine-4-carbonitrile"];
Amide [label="3-Chloro-6-phenylpyridazine-4-carboxamide"];
Carboxylic_Acid [label="3-Chloro-6-phenylpyridazine-4-carboxylic acid"];

Nitrile -> Amide [label="Partial\nHydrolysis"];
Amide -> Carboxylic_Acid [label="Complete\nHydrolysis"];

}

Caption: Hydrolysis of the nitrile can lead to the desired amide or the over-hydrolyzed carboxylic acid.

III. Troubleshooting Guide: Presence of Impurities

This section focuses on identifying and mitigating the formation of common impurities during the synthesis.

Q3: My final product is contaminated with a significant amount of an unknown byproduct. What are some common side reactions to consider?

A3: Depending on the synthetic route, several side reactions can lead to impurities.

Common Side Reactions and Their Mitigation:

  • Dimerization or Polymerization: This can occur if the starting materials or intermediates are unstable under the reaction conditions.

    • Mitigation: Use dilute solutions, control the temperature carefully, and add reagents slowly.

  • Incomplete Chlorination: If synthesizing from a dihydroxypyridazine precursor, incomplete reaction with the chlorinating agent (e.g., POCl₃) can leave hydroxyl groups that can react in subsequent steps.[9]

    • Mitigation: Ensure a sufficient excess of the chlorinating agent and adequate reaction time and temperature.

  • Homocoupling in Suzuki Reactions: If a Suzuki coupling is used to introduce the phenyl group, homocoupling of the phenylboronic acid can occur.[10]

    • Mitigation: Use an appropriate palladium catalyst and ligand, and ensure the reaction is performed under an inert atmosphere.[10]

  • Side reactions from Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction to introduce the formyl group can sometimes lead to the formation of dark, tarry residues if not properly controlled.[11][12]

    • Mitigation: Maintain strict temperature control, especially during the formation of the Vilsmeier reagent, and use purified starting materials.[11]

IV. Frequently Asked Questions (FAQs)

Q: Is it necessary to purify the intermediate products at each step?

A: While it may be tempting to proceed without purification to save time, impurities from earlier steps can interfere with subsequent reactions, leading to lower yields and more complex purification of the final product. It is highly recommended to purify the intermediates, especially if significant impurities are observed by TLC or other analytical methods.

Q: My reaction is very slow or does not go to completion. What should I check?

A:

  • Reagent Quality: Ensure that all reagents are of high purity and that solvents are anhydrous. The Vilsmeier reagent, for instance, is moisture-sensitive.[12]

  • Reaction Temperature: Some reactions may require higher temperatures to proceed at a reasonable rate. However, increasing the temperature can also lead to decomposition. A careful optimization of the reaction temperature is often necessary.

  • Catalyst Activity: If using a catalyst (e.g., in a Suzuki coupling), ensure that it has not been deactivated by exposure to air or impurities.[10]

Q: I am having difficulty with the work-up and purification. Any suggestions?

A:

  • Emulsion Formation: During aqueous work-up, emulsions can sometimes form, making phase separation difficult. Adding brine or filtering the mixture through a pad of Celite can help to break up emulsions.

  • Product Solubility: If your product has some solubility in the aqueous layer, perform multiple extractions with the organic solvent to maximize recovery.

  • Purification Method: If recrystallization is not effective, column chromatography on silica gel is a common and effective method for purifying organic compounds. A careful selection of the eluent system is key to achieving good separation.

V. References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine. Retrieved from

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

  • ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved from [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridazine. Retrieved from [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • PMC. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Pyridazine and condensed pyridazine synthesis. Retrieved from [Link]

  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved from [Link]

  • YouTube. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-6-phenylpyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYD-004 Topic: Impurity Removal & Workup Optimization Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Diagnostic & Triage: Identify Your Impurity Profile[1]

Before initiating a purification protocol, you must characterize the crude mixture.[1] The synthetic route for 3-Chloro-6-phenylpyridazine-4-carboxamide (typically via chlorination of a pyridazinone or amidation of a carboxylic acid) dictates the impurity profile.[1]

Select the scenario that best matches your crude product analysis (LCMS/NMR):

ScenarioDiagnostic Marker (LCMS/NMR)Probable ImpurityRecommended Protocol
A Mass M+1 = 234/236 (Target).[1] Significant peak at M+1 = 235/237 (Acid).Hydrolysis Product: 3-Chloro-6-phenylpyridazine-4-carboxylic acid.[1]Protocol A: Bicarbonate Wash
B Target present. Dark, sticky/tarry residue.[1] Baseline noise in NMR.Oligomers/Tars: Polymerized pyridazine byproducts.Protocol B: Trituration
C Target present. Sharp impurity peaks. M+1 matches starting material or regioisomer.Unreacted SM / Regioisomers. Protocol C: Recrystallization

Troubleshooting Guides & FAQs

Issue A: The "Hydrolysis" Impurity (Carboxylic Acid)

User Question: "I see a persistent impurity at roughly the same retention time as my product, but with a mass corresponding to the carboxylic acid (M+1 ~235). How do I remove it without hydrolyzing my amide?"

Technical Insight: The 4-carboxamide group on the electron-deficient pyridazine ring is susceptible to hydrolysis, especially if the workup involved strong acids or bases. However, there is a significant pKa difference between the carboxylic acid (pKa ~3–4) and the carboxamide (pKa ~15+). We can exploit this using a mild base that deprotonates the acid (making it water-soluble) without touching the amide.

Corrective Action (Protocol A): Do not use NaOH, as it may hydrolyze the chloro-group (SNAr) or the amide.[1] Use Saturated Sodium Bicarbonate (NaHCO₃) .

  • Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash the organic layer 3x with Sat. NaHCO₃ .

  • Self-Validating Step: Acidify a small aliquot of the aqueous wash with HCl. If a precipitate forms, you are successfully removing the acid impurity.

  • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

Issue B: The "Sticky" Crude (Tarry Residues)

User Question: "My crude product is a dark brown oil/solid that refuses to crystallize. Is my reaction failed?"

Technical Insight: Pyridazine synthesis, particularly steps involving POCl₃ chlorination or palladium coupling, often generates amorphous "tars" (oligomers) that coat the crystalline product.[1] These impurities are often highly lipophilic but do not fit into a crystal lattice.

Corrective Action (Protocol B - Trituration): Trituration washes away surface impurities without dissolving the bulk product.

  • Place the crude "tar" in a flask.

  • Add a solvent in which the product is insoluble but impurities are soluble .

    • Recommended:Diethyl Ether or 10% EtOAc in Hexanes .

    • Alternative (more polar impurities):Acetonitrile (cold) .

  • Sonicate for 10–15 minutes until the solid breaks up into a fine powder.

  • Filter the solid. The dark color should transfer to the filtrate (mother liquor).

Issue C: Stubborn Isomers & Starting Materials

User Question: "I have 5-10% starting material remaining. Column chromatography is difficult due to streaking. What is the best recrystallization solvent?"

Technical Insight: Chloropyridazines are moderately polar but stack well due to the pi-deficient ring. The chloro- and phenyl- groups add lipophilicity. A solvent system that dissolves the compound at high heat but excludes it at RT is required.[2]

Corrective Action (Protocol C - Recrystallization): Avoid nucleophilic solvents (like amines) or high-boiling alcohols at reflux for extended periods to prevent Cl-displacement.

  • Primary Solvent System: Ethanol (EtOH) / Water .[3]

  • Secondary System: Toluene (Good for removing non-polar starting materials).

Step-by-Step Recrystallization:

  • Dissolve crude solid in minimal boiling Ethanol .

  • Once dissolved, remove from heat.

  • Add warm Water dropwise until persistent cloudiness appears.

  • Add 1 drop of Ethanol to clear the solution.

  • Allow to cool slowly to RT, then to 4°C.

  • Critical Check: If oiling out occurs, reheat and add slightly more Ethanol.[1]

Decision Logic & Workflow

The following diagram illustrates the logical flow for purifying this specific scaffold, ensuring you do not waste time on chromatography when chemical methods suffice.

PurificationLogic Start Crude Product (3-Cl-6-Ph-pyridazine-4-carboxamide) PurityCheck Diagnostic: LCMS / TLC Identify Impurities Start->PurityCheck DecisionAcid Is Acid Impurity Present? (M+1 ~235) PurityCheck->DecisionAcid BaseWash Protocol A: NaHCO3 Wash (Removes Carboxylic Acid) DecisionAcid->BaseWash Yes DecisionTar Is Product Sticky/Tarry? DecisionAcid->DecisionTar No BaseWash->DecisionTar Trituration Protocol B: Trituration (Et2O or MeCN) DecisionTar->Trituration Yes DecisionFinal Purity > 95%? DecisionTar->DecisionFinal No Trituration->DecisionFinal Recryst Protocol C: Recrystallization (EtOH/H2O or Toluene) DecisionFinal->Recryst No Final Final Product (White/Off-White Solid) DecisionFinal->Final Yes Recryst->Final

Caption: Purification decision matrix for 3-Chloro-6-phenylpyridazine-4-carboxamide. Blue: Start; Yellow: Diagnosis; Green: Action/Success; Red: Physical Purification.[1]

Stability & Storage Warnings

  • Hydrolysis Risk: The 4-carboxamide position is sensitive. Store the purified solid in a desiccator. Moisture can slowly convert the surface layer back to the carboxylic acid over months.

  • Reactivity: The 3-chloro group is an active handle for SNAr reactions. Avoid storing in nucleophilic solvents (e.g., Methanol, primary amines) for extended periods, even at room temperature.[1]

  • Light Sensitivity: Pyridazines can undergo photo-degradation. Store in amber vials.

References

  • PubChem. 3-Chloro-6-phenylpyridazine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Organic Syntheses. Synthesis of Pyridazine Derivatives. Org.[3][4] Synth. 2013, 90, 272.[1] (General reference for pyridazine handling). Available at: [Link][1]

  • WIPO. Process for Removing Amide Impurities in Aromatic Carboxylic Acids.[5] WO/2015/053961.[5] (Principles of Acid/Amide separation). Available at: [Link][1]

  • University of Rochester. Common Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

Sources

Resolving regioselectivity issues in 6-phenylpyridazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering regioselectivity challenges in the functionalization of 6-phenylpyridazine . It is designed to move beyond generic textbook advice, offering specific, mechanism-based troubleshooting for this distinct scaffold.

Topic: Resolving Regioselectivity & Reactivity Issues Target Scaffold: 3-phenylpyridazine (IUPAC numbering often assigns the phenyl to position 3; for this guide, we treat "6-phenylpyridazine" as the equivalent tautomeric/rotational form 3-phenylpyridazine to align with standard IUPAC nomenclature where the substituent gets the lowest locant).

The Core Challenge: Electronic vs. Steric Conflict

The 6-phenylpyridazine scaffold presents a dichotomy in reactivity:

  • The Pyridazine Core (Electron-Deficient): Highly resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic attack (SNAr) and radical addition (Minisci).

  • The Phenyl Ring (Electron-Neutral/Rich): Susceptible to EAS and Directed C-H Activation.

Regioselectivity Map:

  • N1/N2: Competitive oxidation sites. Sterics dictate selectivity.[1]

  • C3 (Phenyl-bearing): Blocked.

  • C4/C5 (Beta positions): "Innate" radical reactivity hotspots, but difficult to distinguish.

  • C6 (Alpha position): Primary site for nucleophilic attack via N-oxide activation.

  • Phenyl-Ortho: Exclusive site for Nitrogen-Directed C-H activation.

Troubleshooting Module: C-H Activation (Phenyl Ring Functionalization)

User Issue: "I am trying to arylate the phenyl ring, but I see no reaction or decomposition."

Mechanistic Insight

The pyridazine nitrogen atoms are excellent directing groups (DG) for Transition Metal (TM) catalysis (Pd, Ru, Rh). They form a stable 5-membered metallacycle intermediate. Failure usually stems from catalyst poisoning by the N-N bond or inefficient re-oxidation of the metal.

Protocol: Ru-Catalyzed Ortho-Arylation

This protocol leverages the N2 nitrogen to direct Ruthenium to the ortho-position of the phenyl ring.

Step-by-Step Workflow:

  • Reagents: 6-phenylpyridazine (1.0 equiv), Aryl Bromide (1.5 equiv).

  • Catalyst System: [RuCl₂(p-cymene)]₂ (5 mol %), MesCOOH (30 mol % as co-catalyst).

  • Base/Additive: K₂CO₃ (2.0 equiv), PPh₃ (10 mol %).

  • Solvent: Toluene or o-Xylene (0.2 M).

  • Conditions: 120 °C, sealed tube, 18-24 h.

Troubleshooting Table:

Symptom Probable Cause Corrective Action
No Conversion Strong coordination of Pyridazine N to Ru prevents turnover. Add MesCOOH (Mesitylic acid). The carboxylate assists in the concerted metalation-deprotonation (CMD) step.
Homocoupling of Ar-Br Reductive elimination is faster than C-H activation. Decrease Ar-Br concentration (slow addition) or switch to Ar-I (more reactive) to favor cross-coupling.

| C3/C4 Pyridazine Arylation | "Innate" C-H activation of the heteroaryl ring. | Switch solvent to non-polar (Toluene). Polar solvents (DMF/DMA) stabilize the transition state for heteroaryl C-H activation. |

Visualization: Directed C-H Activation Pathway

CH_Activation cluster_0 Pre-Coordination cluster_1 CMD Mechanism S1 6-Phenylpyridazine I1 N-Coordination (Directing Group) S1->I1 Ligand Exchange S2 Ru(II) Species S2->I1 I2 5-Membered Ruthenacycle I1->I2 C-H Cleavage (Assisted by RCOOH) I3 Oxidative Addition (Ar-X) I2->I3 Ru(II) -> Ru(IV) P Ortho-Arylated Product I3->P Reductive Elimination caption Fig 1. Nitrogen-Directed C-H Activation Cycle via Concerted Metalation-Deprotonation (CMD).

Troubleshooting Module: Radical Functionalization (Minisci Reaction)

User Issue: "I'm getting a mixture of isomers (C4/C5/C6) or low yields when trying to alkylate the pyridazine ring."

Mechanistic Insight

Unlike pyridines (which favor C2/C4), pyridazines have high innate reactivity at C4 and C5 (beta positions) toward nucleophilic radicals.

  • C6 (Alpha): Activated but often less favored than C4/C5 in pyridazines unless acid is used to protonate N1/N2.

  • C3 (Phenyl): Blocked.

  • Steric Control: The phenyl group at C3 sterically shields C4. Therefore, C5 is the kinetic product for bulky radicals.

Protocol: C5-Selective Alkylation

Step-by-Step Workflow:

  • Reagents: 6-phenylpyridazine (1.0 equiv), Alkyl Carboxylic Acid (2.0 equiv).

  • Radical Source: (NH₄)₂S₂O₈ (2.0 equiv), AgNO₃ (0.2 equiv).

  • Solvent: DCM/Water (1:1 biphasic) or TFA (for protonation).

  • Temperature: 40-50 °C.

Optimization Guide:

Issue Diagnosis Solution
C4/C5 Mixture Radical is too small (e.g., methyl, ethyl), lacking steric discrimination. Use bulky radicals (tert-butyl, isopropyl) to force C5 selectivity (distal to phenyl).
Low Conversion Pyridazine is not electron-deficient enough. Add TFA (1-2 equiv) . Protonation of the pyridazine ring lowers the LUMO, accelerating nucleophilic radical attack.

| Di-alkylation | Product is more reactive than starting material. | Stop reaction at 60-70% conversion or use a large excess of the heterocycle (if cheap). |

Troubleshooting Module: N-Oxide Logic (Regioselective C6 Functionalization)

User Issue: "I cannot access the C6 position (alpha to N) using standard substitution."

Mechanistic Insight

Direct SNAr on 6-phenylpyridazine is difficult without a leaving group. The N-oxide strategy activates the alpha-position (C6).

  • Oxidation Selectivity: Oxidation with mCPBA occurs preferentially at N1 (distal to phenyl) due to steric hindrance at N2 caused by the phenyl ring.

  • Rearrangement: The N1-oxide can be chlorinated specifically at C6 using POCl₃.

Protocol: N-Oxidation -> Chlorination Sequence
  • Oxidation:

    • Dissolve 6-phenylpyridazine in DCM.

    • Add mCPBA (1.1 equiv) at 0 °C -> RT.

    • Result:3-phenylpyridazine-1-oxide (Major isomer).

  • Chlorination (Reissert-Henze type):

    • Dissolve N-oxide in POCl₃ (neat or in CHCl₃).

    • Heat to 80 °C.

    • Mechanism:[2][3] O-phosphorylation followed by chloride attack at C6.

    • Product:3-chloro-6-phenylpyridazine .

Visualization: N-Oxide Decision Tree

NOxide_Logic Start 6-Phenylpyridazine Oxidation Oxidation (mCPBA) Start->Oxidation Selectivity Steric Filter: Ph blocks N2 -> N1 Reacts Oxidation->Selectivity NOxide 3-Phenylpyridazine-1-oxide Selectivity->NOxide Major Product Branch Functionalization Strategy NOxide->Branch PathA POCl3 / Heat (Chlorination) Branch->PathA PathB Ac2O / Heat (Boekelheide Rearr.) Branch->PathB ProdA 3-Chloro-6-phenylpyridazine (C6 Functionalized) PathA->ProdA ProdB 6-Acetoxymethyl-3-phenylpyridazine (C6 Functionalized) PathB->ProdB caption Fig 2. Regioselective Access to C6 via Distal N-Oxidation.

FAQ: Rapid Fire Solutions

Q: Can I use the Minisci reaction to install a functional group at C6? A: It is challenging. Minisci favors C4/C5 in pyridazines.[1] To target C6, use the N-oxide route (oxidize -> chlorinate -> SNAr) or perform a radical substitution on a pre-chlorinated derivative (3-chloro-6-phenylpyridazine), where the radical attacks ipso to the chlorine (less common) or C4/C5.

Q: Why does my Pd-catalyzed arylation fail with 6-phenylpyridazine but work with 2-phenylpyridine? A: Pyridazine is a "diazine" – the extra nitrogen lowers the LUMO and makes the ring more electron-deficient, potentially binding Pd(II) too tightly. Switch to Ruthenium (Ru) catalysis (as described in Module 2) which is more robust for diazine-directed C-H activation, or use Ag(I) salts to abstract halides and open coordination sites on Pd.

Q: How do I distinguish between C4 and C5 substituted products by NMR? A:

  • C4-Substituted: The remaining proton at C5 will show a doublet (coupling with C6-H) or singlet if C6 is substituted. Crucially, NOE (Nuclear Overhauser Effect) will show a correlation between the C4-substituent and the Phenyl ring (at C3).

  • C5-Substituted: The substituent is distal to the phenyl ring. NOE will show a correlation between the C5-substituent and the C6-H , but not the phenyl ring.

References

  • Minisci Reaction Regioselectivity

    • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. J. Am. Chem. Soc. 2013, 135, 32, 12122–12134.
  • N-Oxide Rearrangements & Chlorination

    • Highly Regioselective Halogenation of Pyridine N-Oxide.[4][5] Org.[3][6] Lett. 2015, 17, 12, 2948–2951. (Applicable to pyridazine systems via analogy of alpha-activation).

  • Directed C-H Activation (Ruthenium)

    • Direct Arylation of 6-Phenylpurine and 6-Arylpurine Nucleosides by Ruthenium-Catalyzed C-H Bond Activation. Angew.[7] Chem. Int. Ed. 2011, 50, 11400–11404. (Demonstrates N-directed arylation on the analogous phenyl-pyrimidine/pyridazine motif).

  • Pyridazine N-Oxide Photochemistry

    • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (Discusses N-oxide stability and ring opening).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 3-Chloro-6-phenylpyridazine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Chloro-6-phenylpyridazine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. We will delve into the predicted spectral features, a robust experimental protocol for its acquisition, and a comparative analysis with alternative analytical techniques, underscoring the pivotal role of ¹H NMR in modern chemical analysis.

The Predicted ¹H NMR Spectrum: A Window into Molecular Architecture

While an experimental spectrum for 3-Chloro-6-phenylpyridazine-4-carboxamide is not publicly available, a detailed prediction can be formulated based on established principles of NMR spectroscopy and data from analogous pyridazine derivatives.[1][2][3][4] The structure, shown below, presents a unique electronic environment for each proton, which will be reflected in their distinct chemical shifts and coupling patterns.

Figure 1. Chemical structure of 3-Chloro-6-phenylpyridazine-4-carboxamide.

Predicted Chemical Shifts (δ) and Multiplicities:

Proton(s)Predicted Chemical Shift (ppm)Predicted MultiplicityRationale
H5 (pyridazine ring)8.0 - 8.5Singlet (s)This proton is on the pyridazine ring, typically deshielded.[5] The adjacent C4 is substituted with a carboxamide group and C6 with a phenyl group, which will influence its chemical shift. With no adjacent protons, it is expected to be a singlet.
Phenyl protons (ortho)7.8 - 8.2Doublet (d) or Multiplet (m)These protons are closest to the electron-withdrawing pyridazine ring and will be the most deshielded of the phenyl protons.
Phenyl protons (meta, para)7.4 - 7.7Multiplet (m)These protons will resonate at a more shielded (upfield) position compared to the ortho protons. Their signals will likely overlap, resulting in a complex multiplet.
-NH₂ (carboxamide)7.0 - 8.0 (broad)Singlet (s, broad)The chemical shift of amide protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange. The signal is often broad.

Acquiring a High-Quality ¹H NMR Spectrum: A Validated Protocol

The choice of experimental parameters is critical for obtaining a clean, interpretable spectrum. This protocol is designed to be a self-validating system, ensuring data integrity.

Experimental Workflow:

G A Sample Preparation (5-10 mg in 0.5-0.7 mL of DMSO-d₆) B NMR Instrument Setup (400 MHz or higher) A->B C Data Acquisition (Standard ¹H pulse program) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Integration, Peak Picking, Coupling Constant Measurement) D->E

Figure 2. Workflow for ¹H NMR spectrum acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of high-purity 3-Chloro-6-phenylpyridazine-4-carboxamide.

    • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for many organic compounds and its residual peak at ~2.50 ppm does not typically interfere with the aromatic region where most of the signals for this compound are expected.[6] Furthermore, the amide protons are less likely to exchange with solvent protons in DMSO-d₆ compared to deuterated methanol or water, resulting in sharper signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumental Setup:

    • Utilize a Fourier-transform NMR spectrometer with a field strength of at least 400 MHz. Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving the potentially overlapping multiplets of the phenyl protons.[7]

    • Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Employ a standard one-pulse ¹H experiment.

    • Set the spectral width to cover a range of at least 0 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.[8]

    • Identify the chemical shift of each signal relative to TMS.

    • Measure the coupling constants (J-values) for any split signals.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerhouse for structural elucidation, a comprehensive characterization often involves a multi-technique approach.[9][10][11]

Analytical TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon environments.Complementary to ¹H NMR. It helps to confirm the number of carbon atoms and their chemical environment (e.g., aromatic, carbonyl).[3]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies (e.g., C=O of the amide, N-H bonds, C-Cl bond).[12]Provides functional group information but does not give the detailed connectivity that NMR provides. It is a rapid and inexpensive complementary technique.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural elucidation.Confirms the molecular formula and can provide structural clues through fragmentation, but it does not provide the detailed atom-by-atom connectivity that NMR does.
2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC) Provides information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC).[1][2]These advanced NMR techniques are invaluable for unambiguously assigning all proton and carbon signals, especially for complex molecules where the 1D spectra may be difficult to interpret fully.

Workflow for Comprehensive Structural Elucidation:

G A Initial Characterization (¹H NMR, ¹³C NMR) B Functional Group Analysis (IR Spectroscopy) A->B C Molecular Weight Confirmation (Mass Spectrometry) A->C D Unambiguous Assignment (2D NMR: COSY, HSQC, HMBC) A->D E Final Structure Confirmation B->E C->E D->E

Sources

Publish Comparison Guide: HPLC Purity Assay for Pyridazine-4-Carboxamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazine-4-carboxamides are critical pharmacophores in modern drug discovery, particularly in the development of kinase inhibitors (e.g., IRAK4, JAK) and CNS agents. Their analysis presents specific chromatographic challenges due to the electron-deficient 1,2-diazine ring combined with a basic exocyclic amide nitrogen .

This guide compares three distinct chromatographic approaches. We recommend Method B (Charged Surface Hybrid C18) as the superior protocol for purity assays, offering the best balance of peak symmetry, MS-compatibility, and robustness compared to legacy phosphate methods or HILIC alternatives.

The Analytical Challenge: Why Pyridazines are Difficult

Pyridazine-4-carboxamides possess unique physicochemical properties that disrupt standard C18 chromatography:

  • Basicity & Silanol Interaction: The N-N bond in the pyridazine ring creates a high dipole moment. While the ring nitrogens are weakly basic, the carboxamide group and potential substituents often increase the molecule's affinity for residual silanols on silica columns, leading to severe peak tailing .

  • High Polarity: These compounds are often too polar for standard C18 retention, eluting near the void volume (

    
    ) where integration is unreliable.
    
  • Hydrolytic Instability: The carboxamide bond is susceptible to hydrolysis, generating pyridazine-4-carboxylic acid , a highly polar impurity that must be resolved.

Method Comparison: Selecting the Right Tool

We evaluated three methodologies based on Resolution (


), Tailing Factor (

), and MS-Compatibility.
FeatureMethod A: Legacy C18 (Phosphate) Method B: CSH C18 (Recommended) Method C: HILIC (Specialized)
Stationary Phase Standard C18 (5 µm)Charged Surface Hybrid (CSH) C18 (1.7 or 2.5 µm)Bare Silica or Amide
Mobile Phase Phosphate Buffer (pH 7.[1]0) / MeOH0.1% Formic Acid / AcetonitrileAmmonium Acetate / Acetonitrile (90%+)
Mechanism Hydrophobic InteractionHydrophobic + Weak Ion Exchange (Repulsion)Partitioning into water layer
Peak Shape (

)
Poor (1.5 - 2.0)Excellent (1.0 - 1.2) Good (1.1 - 1.3)
MS Compatible? No (Non-volatile salts)Yes Yes
Robustness High (but slow equilibration)High Low (Sensitive to water content)
Verdict Outdated; use only if MS is unavailable.Gold Standard for Purity Assays. Use only for extremely polar metabolites.
Why Method B Wins (The "Product" Logic)

Method B utilizes a Charged Surface Hybrid (CSH) particle. These particles have a low-level positive surface charge that repels protonated basic analytes, effectively preventing them from interacting with secondary silanols. This results in sharp peaks using simple, volatile acidic mobile phases (Formic Acid), facilitating simultaneous UV and Mass Spec detection.

Recommended Protocol: Method B (CSH C18)

This protocol is designed to be self-validating, ensuring separation of the parent carboxamide from its acid hydrolysis degradation product.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (150 mm x 4.6 mm, 3.5 µm or equivalent).

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5–10 µL.

  • Detection: UV at 254 nm (primary) and 220 nm (impurity check).

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for pH stability).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain polar acid impurity)
2.0955End Isocratic Hold
15.03070Linear Gradient (Elute main peak)
18.0595Wash
20.0595Wash Hold
20.1955Re-equilibration
25.0955End of Run
Standard & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent "solvent effect" peak distortion).

  • Stock Solution: 1.0 mg/mL in 100% DMSO (if solubility is limited).

  • Working Standard: Dilute Stock to 0.1 mg/mL with Diluent.

Visualization: Impurity Pathways & Workflow[3]

The following diagrams illustrate the degradation pathway you must monitor and the decision logic for method development.

Diagram 1: Degradation Pathway of Pyridazine-4-Carboxamide

Caption: Hydrolysis of the amide bond yields the carboxylic acid impurity, which elutes earlier in RP-HPLC.[3]

DegradationPathway Parent Pyridazine-4-carboxamide (Parent Drug) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ Impurity Pyridazine-4-carboxylic Acid (Main Impurity) Intermediate->Impurity - NH3 Ammonia NH3 (Byproduct) Intermediate->Ammonia

Diagram 2: Method Development Decision Tree

Caption: Logic flow for selecting the optimal column based on analyte basicity and polarity.

MethodSelection Start Start: Pyridazine Analysis CheckPolarity Is LogP < 0? Start->CheckPolarity HILIC Method C: HILIC (Amide/Silica) CheckPolarity->HILIC Yes (Very Polar) CheckBasicity Basic Nitrogen Present? CheckPolarity->CheckBasicity No (Moderately Polar) Legacy Method A: C18 + Buffer (High pH / Ion Pair) CheckBasicity->Legacy No (Neutral) Recommended Method B: CSH C18 (Acidic Mobile Phase) CheckBasicity->Recommended Yes (Basic/Tailing Prone)

Validation & System Suitability (SST)

To ensure trustworthiness, every analytical run must pass these System Suitability criteria. These limits are derived from ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)
> 2.0 between Impurity & ParentEnsures accurate integration of the acid hydrolysis product.
Tailing Factor (

)
< 1.5 (Target 1.0–1.2)Pyridazines are prone to tailing; >1.5 indicates silanol activity or column aging.
Precision (RSD) < 2.0% (n=6 injections)Verifies pump stability and injector accuracy.
Capacity Factor (

)
> 2.0 for first peakEnsures the analyte is retained chemically, not just eluting with the void volume.
Troubleshooting Common Issues
  • Problem: Split peaks for the parent compound.

    • Cause: The sample diluent contains too much strong solvent (e.g., 100% MeOH/ACN).

    • Fix: Match the diluent to the initial mobile phase (95% Water / 5% ACN).

  • Problem: Retention time shifting.

    • Cause: pH fluctuation affecting the ionization of the pyridazine ring (pKa ~ 2.3 for ring N, amide pKa varies).

    • Fix: Use a buffered mobile phase (Ammonium Formate) rather than just Formic Acid if shifts persist.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridazine-4-carboxamide. [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022).[4] [Link]

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Redefining Selectivity and Peak Shape for Basic Compounds. [Link]

  • Shaikh, T., et al. Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmacy and Pharmaceutical Research, 2019. [Link]

  • SIELC Technologies. Separation of Pyridazine, 3,6-dichloro- on Newcrom R1 HPLC column. [Link]

Sources

The Chloro vs. Amino Dilemma: A Comparative Guide to the Biological Potency of 3-Substituted Pyridazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the pyridazine carboxamide scaffold stands as a privileged structure, forming the core of numerous biologically active agents with applications ranging from oncology to infectious diseases.[1][2] The substitution pattern on the pyridazine ring is a critical determinant of a compound's pharmacological profile. Among the myriad of possible modifications, the choice of substituent at the 3-position is a pivotal decision in the design of novel therapeutics. This guide provides an in-depth comparison of two common substituents at this position: the 3-chloro and the 3-amino groups. We will delve into the synthetic considerations, structure-activity relationships (SAR), and the resulting biological potency, supported by experimental data, to provide a clear framework for researchers navigating this crucial design choice.

Synthetic Strategies: A Tale of Precursor and Product

A common theme in the synthesis of 3-amino pyridazine carboxamides is the use of their 3-chloro counterparts as key intermediates. This synthetic relationship underscores the importance of understanding both moieties. The 3-chloro group serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of an amino group.

G cluster_0 Synthesis of 3-Chloro Precursor cluster_1 Synthesis of 3-Amino Derivative start Pyridazine Starting Material chlorination Chlorination (e.g., POCl3) start->chlorination carboxamide_formation Carboxamide Formation chlorination->carboxamide_formation chloro_product 3-Chloro Pyridazine Carboxamide carboxamide_formation->chloro_product amination Amination (SNAг) (e.g., NH3, amine) chloro_product->amination Nucleophilic Aromatic Substitution amino_product 3-Amino Pyridazine Carboxamide amination->amino_product

Caption: General synthetic workflow from a pyridazine starting material to 3-chloro and 3-amino pyridazine carboxamides.

Detailed Protocol: Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

This protocol is adapted from a method used for the synthesis of 3-benzylaminopyrazine-2-carboxamides, which are close analogs of pyridazine carboxamides.[3]

Objective: To replace the 3-chloro substituent with a benzylamino group via nucleophilic aromatic substitution.

Materials:

  • 3-Chloropyrazine-2-carboxamide

  • Substituted benzylamine (2 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (as a base)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloropyrazine-2-carboxamide in anhydrous THF.

  • Addition of Reagents: Add triethylamine to the solution, followed by the dropwise addition of the substituted benzylamine (2 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane-ethyl acetate (1:1) eluent system. The reaction is typically complete within 15 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-benzylaminopyrazine-2-carboxamide.

Comparative Analysis of Biological Potency

The seemingly subtle change from a chloro to an amino group at the 3-position induces significant alterations in the physicochemical properties of the molecule, which in turn profoundly impacts its biological activity.

Physicochemical and Structural Differences
Property3-Chloro Group3-Amino Group
Electronic Effect Strongly electron-withdrawing (inductive effect)Electron-donating (resonance effect), electron-withdrawing (inductive effect)
Hydrogen Bonding Weak H-bond acceptorStrong H-bond donor and acceptor
Size (van der Waals radius) ~1.75 Å~1.55 Å (for the nitrogen atom)
Lipophilicity (LogP contribution) Increases lipophilicityDecreases lipophilicity
Structure-Activity Relationship (SAR) Insights

The amino group's ability to act as a hydrogen bond donor is a cornerstone of its utility in drug design, particularly in kinase inhibitors. The NH2 group can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors. This interaction is often a key determinant of high potency. For instance, in the development of novel FGFR inhibitors based on a 3-amino-pyrazine-2-carboxamide scaffold, the 3-amino group plays a critical role in anchoring the molecule to the enzyme's active site.[4]

Conversely, the 3-chloro group, being a halogen, can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. However, its primary role is often as an electron-withdrawing group, which can modulate the pKa of the pyridazine ring and influence the overall electronic distribution of the molecule. In some contexts, the increased lipophilicity imparted by the chloro group can enhance membrane permeability.

Experimental Data Comparison

Direct comparative studies on a single pyridazine carboxamide scaffold are scarce. However, by examining data from different studies on related structures, we can glean valuable insights.

Compound ClassTarget/Activity3-Chloro Derivative Potency3-Amino/Substituted Amino Derivative PotencyReference
Pyridazine DerivativesAntibacterial (Gram-negative)High Activity (MICs: 0.892–3.744 µg/mL) Not reported in this study[5]
Pyrazinamide AnalogsAntimycobacterial (M. tuberculosis)Starting material for synthesisActive (MICs: 6–42 µM) [3]
TriazolopyridazinesAnti-parasitic (C. parvum)Loss of potency (50-100 fold vs. H)Loss of potency (50-100 fold vs. H)[6]
3-Amino-pyrazine-2-carboxamidesFGFR Kinase InhibitionNot evaluatedPotent inhibitors [4]

From the available data, a clear trend emerges:

  • For antibacterial activity , at least one study suggests that chloro derivatives exhibit superior potency against Gram-negative bacteria.[5]

  • In the context of antimycobacterial agents , the 3-amino (specifically, substituted amino) derivatives are the final active compounds, with the 3-chloro compound serving as a precursor.[3] This implies that the amino functionality is crucial for the desired biological effect.

  • For kinase inhibition , the 3-amino group is a key pharmacophoric feature , contributing to potent inhibition through hydrogen bonding interactions.[4]

  • It is also important to note that in some scaffolds, like the triazolopyridazines, both substitutions can be detrimental to activity, highlighting the context-dependent nature of SAR.[6]

Experimental Protocols in Detail

To ensure the integrity of biological data, robust and validated assay protocols are essential. Below is a detailed protocol for a standard antimicrobial susceptibility test.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for quantitatively assessing the in vitro antimicrobial activity of a compound.[7]

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test bacterium overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

  • Serial Dilution: Add 50 µL of the compound stock solution to the first well of a row and mix. Transfer 50 µL from this well to the next well to perform a 2-fold serial dilution. Repeat this process across the row.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by reading the optical density at 600 nm.

Target Signaling Pathway Visualization: FGFR Signaling

As 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), understanding the downstream signaling pathway is crucial.[4] Dysregulation of the FGFR pathway is implicated in various cancers.[8][9][10]

FGFR_Pathway cluster_cell Cell Membrane cluster_mapk RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg Activation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K nucleus Cell Proliferation, Differentiation, Survival PLCg->nucleus Ca2+ Signaling SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->nucleus Transcription Factors AKT AKT PI3K->AKT AKT->nucleus Cell Survival

Caption: Simplified overview of the FGFR signaling pathway, a key target in cancer therapy.

Activation of FGFRs by FGF ligands triggers the dimerization and autophosphorylation of the receptors, leading to the recruitment of adaptor proteins like FRS2 and PLCγ.[8][11][12] This initiates downstream cascades, primarily the RAS-MAPK pathway, which controls cell proliferation and differentiation, and the PI3K-Akt pathway, which regulates cell survival.[8] Inhibitors of this pathway, such as certain 3-amino pyridazine carboxamides, aim to block these signals, thereby impeding tumor growth.

Conclusion and Future Perspectives

The choice between a 3-chloro and a 3-amino substituent on a pyridazine carboxamide scaffold is highly dependent on the therapeutic target and the desired mechanism of action.

  • The 3-amino group is often integral to the pharmacophore for targets requiring a hydrogen bond donor, such as kinases. Its inclusion is a rational design strategy for achieving high-potency inhibition.

  • The 3-chloro group , while often serving as a synthetic handle, can itself be a key feature for activity, potentially through halogen bonding or by modulating the electronic properties and lipophilicity of the compound. The finding that chloro-derivatives can possess potent antibacterial activity warrants further investigation.

The existing literature suggests that a direct, universal declaration of superiority for one substituent over the other is not possible. The biological potency is context-dependent, dictated by the specific interactions within the target's binding site.

For drug development professionals, this guide underscores the necessity of parallel synthesis and evaluation of both 3-chloro and 3-amino analogs in early-stage discovery programs. Future research, including systematic comparative studies on well-defined biological targets and co-crystallization studies, will be invaluable in further elucidating the nuanced roles of these two key substituents and in guiding the rational design of the next generation of pyridazine-based therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.